molecular formula C25H33N5O2 B2941366 2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 846592-02-7

2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No. B2941366
CAS RN: 846592-02-7
M. Wt: 435.572
InChI Key: DCSKXMKWVJAPJQ-UHFFFAOYSA-N
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Description

2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a useful research compound. Its molecular formula is C25H33N5O2 and its molecular weight is 435.572. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have synthesized and characterized complex molecules similar to the one , focusing on their ability to form coordinate bonds with metal ions. Such compounds are potentially useful for targeted delivery of therapeutic agents to biological sites, such as tumors. The synthesis involves creating structures that can release therapeutic agents upon specific triggers, such as irradiation with long-wavelength light (Yang et al., 2017).

Pharmacological Evaluation

A series of compounds related to "2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" have been designed and synthesized as serotonin type-3 (5-HT3) receptor antagonists. These compounds have shown promising results in pharmacological evaluations, indicating potential applications in treating conditions such as depression (Mahesh et al., 2011).

Chemical Transformations

Research into enamino acids derived from carbonyl compounds and amino acids has led to the synthesis of pyrroles, isoindoles, and other fused pyrroles, demonstrating the chemical versatility of compounds related to the query molecule. This work highlights the potential for creating a variety of structurally diverse and biologically active molecules through novel synthetic routes (Gabbutt et al., 2002).

Molecular Design for Depression Management

The design and synthesis of novel quinoxalin-2-carboxamides, based on a ligand-based approach, have been explored for their 5-HT3 receptor antagonisms, offering insights into structure-activity relationships. These studies provide a foundation for developing new therapeutic agents for depression, showcasing the application of complex quinoxaline derivatives in medicinal chemistry (Mahesh et al., 2010).

properties

IUPAC Name

2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(3-propan-2-yloxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2/c1-17(2)32-16-8-14-27-25(31)21-22-24(29-20-12-7-6-11-19(20)28-22)30(23(21)26)15-13-18-9-4-3-5-10-18/h6-7,9,11-12,17H,3-5,8,10,13-16,26H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSKXMKWVJAPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCC4=CCCCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-1-(2-(cyclohex-1-en-1-yl)ethyl)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

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